Chlorazol Blue RW
Overview
Description
Chlorazol Blue RW, also known as this compound, is a synthetic dye belonging to the class of azo dyes. It is widely used in various industries due to its vibrant blue color and excellent dyeing properties. The compound has the molecular formula C34H28N5NaO10S2 and a molecular weight of 753.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorazol Blue RW, involves the diazotization of 4-amino-5-hydroxy-6-(4’-hydroxy-1-naphthylazo)-1,3-naphthalenedisulfonic acid followed by coupling with 3,3’-dimethoxybenzidine. The reaction is typically carried out in an aqueous medium under acidic conditions to facilitate the diazotization process .
Industrial Production Methods
In industrial settings, the production of this compound, is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of the coupling component under controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
Chlorazol Blue RW, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Aromatic amines are the primary products formed.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chlorazol Blue RW, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Mechanism of Action
The mechanism of action of Chlorazol Blue RW, involves its interaction with specific molecular targets. The compound binds to cellular components, altering their structure and function. In biological systems, it can interact with proteins and nucleic acids, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
C.I. Direct Blue 8: Another azo dye with similar applications but different molecular structure and properties.
C.I. Direct Red 28: A red azo dye used in similar industries but with distinct color properties and chemical behavior.
Uniqueness
Chlorazol Blue RW, is unique due to its specific molecular structure, which imparts excellent dyeing properties and stability. Its ability to form strong bonds with various substrates makes it highly effective in industrial applications .
Properties
CAS No. |
2586-57-4 |
---|---|
Molecular Formula |
C34H27N5O10S2.2Na C34H27N5Na2O10S2 |
Molecular Weight |
775.7 g/mol |
IUPAC Name |
disodium;4-amino-5-hydroxy-6-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H27N5O10S2.2Na/c1-48-27-15-19(20-8-12-24(28(16-20)49-2)37-39-33-21-6-4-3-5-18(21)9-14-26(33)40)7-11-23(27)36-38-25-13-10-22-29(50(42,43)44)17-30(51(45,46)47)32(35)31(22)34(25)41;;/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);; |
InChI Key |
ODKSHWYKFDATTF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
2586-57-4 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 24280; Direct Blue 22; Chlorazol Blue RW; NS 47753; NSC 47753; NSC-47753; NSC16970; NSC-16970; NSC 16970; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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